Phthalic Acid 8-Methylnonyl Ester-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic Acid 8-Methylnonyl Ester-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of phthalic acid, specifically an ester formed with 8-methylnonyl alcohol. It is often used in scientific research due to its unique properties, such as its stability and isotopic labeling, which make it valuable in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic Acid 8-Methylnonyl Ester-d4 can be synthesized through the esterification of phthalic acid with 8-methylnonyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic Acid 8-Methylnonyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions
Major Products
Oxidation: Phthalic acid and aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted phthalates depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Phthalic Acid 8-Methylnonyl Ester-d4 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in analytical studies. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and as a plasticizer in polymer production
Wirkmechanismus
The mechanism of action of Phthalic Acid 8-Methylnonyl Ester-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form intermediate compounds that participate in further biochemical reactions. The deuterium labeling allows for detailed studies of these metabolic pathways, providing insights into the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Phthalic Acid 8-Methylnonyl Ester-d4 can be compared with other phthalate esters such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer with similar applications but lacks isotopic labeling.
Diisononyl phthalate (DINP): Another plasticizer with similar properties but different alkyl chain length.
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used in medical devices and has been extensively studied for its biological effects
This compound stands out due to its deuterium labeling, which provides unique advantages in analytical and research applications, making it a valuable tool in various scientific fields .
Eigenschaften
CAS-Nummer |
1398065-94-5 |
---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
310.426 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
InChI-Schlüssel |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.